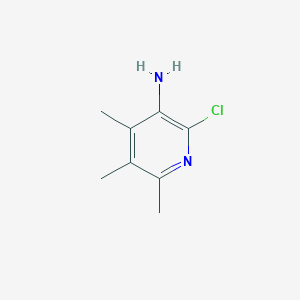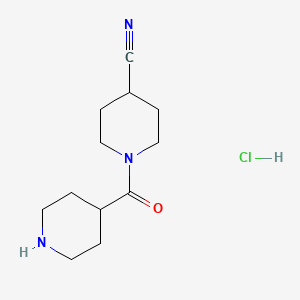![molecular formula C10H14N2O2S B1485698 2-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}-5-methylpyrimidin-4-ol CAS No. 1933482-59-7](/img/structure/B1485698.png)
2-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}-5-methylpyrimidin-4-ol
Descripción general
Descripción
2-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}-5-methylpyrimidin-4-ol: is a chemical compound with a complex structure that includes a pyrimidin-4-ol core, a cyclopentyl group with a hydroxyl substituent, and a sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}-5-methylpyrimidin-4-ol typically involves multiple steps, starting with the preparation of the cyclopentyl core and subsequent functionalization. One common synthetic route includes:
Preparation of the cyclopentyl core: : This can be achieved through various methods, such as the cyclization of appropriate precursors.
Introduction of the hydroxyl group: : The hydroxyl group can be introduced through hydroxylation reactions.
Attachment of the pyrimidin-4-ol core: : This involves the formation of the pyrimidin-4-ol ring, often through a multi-step process involving the reaction of suitable precursors.
Introduction of the sulfanyl group: : The sulfanyl group can be introduced through thiolation reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and specific solvents to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}-5-methylpyrimidin-4-ol: can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: : The compound can be reduced to remove oxygen atoms or add hydrogen atoms.
Substitution: : The sulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: : Various nucleophiles and electrophiles can be used to substitute the sulfanyl group.
Major Products Formed
Oxidation: : The major product of oxidation would be the corresponding ketone or aldehyde.
Reduction: : The major product of reduction would be the corresponding reduced form of the compound.
Substitution: : The major products would depend on the specific nucleophile or electrophile used in the substitution reaction.
Aplicaciones Científicas De Investigación
2-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}-5-methylpyrimidin-4-ol:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have biological activity and could be used in the development of new drugs or biochemical tools.
Medicine: : It could be investigated for its therapeutic potential in treating various diseases.
Industry: : The compound may have applications in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism by which 2-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}-5-methylpyrimidin-4-ol exerts its effects would depend on its specific biological or chemical context. It may interact with molecular targets such as enzymes or receptors, leading to specific biochemical pathways being activated or inhibited.
Comparación Con Compuestos Similares
2-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}-5-methylpyrimidin-4-ol: can be compared with other similar compounds, such as:
2-{[(1R,2S)-2-hydroxycyclopentyl]sulfanyl}-5-methylpyrimidin-4-ol: : This compound has a similar structure but with a different stereochemistry at the cyclopentyl group.
2-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}-4-methylpyrimidin-5-ol: : This compound has a similar structure but with a different position of the methyl group on the pyrimidin ring.
These comparisons highlight the uniqueness of This compound
Propiedades
IUPAC Name |
2-[(1R,2R)-2-hydroxycyclopentyl]sulfanyl-5-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-6-5-11-10(12-9(6)14)15-8-4-2-3-7(8)13/h5,7-8,13H,2-4H2,1H3,(H,11,12,14)/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJQXIYSULWBGY-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(NC1=O)SC2CCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(NC1=O)S[C@@H]2CCC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[4-(Propan-2-yl)piperazin-1-yl]methyl}cyclobutan-1-ol](/img/structure/B1485618.png)
![1-{[(4-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485620.png)
![trans-2-[(3-Ethoxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485621.png)
![trans-2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485623.png)
![trans-2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B1485624.png)
![trans-2-[(4-Aminobutyl)amino]cyclobutan-1-ol](/img/structure/B1485625.png)

![trans-2-[(Naphthalen-2-yl)amino]cyclobutan-1-ol](/img/structure/B1485628.png)
![trans-2-{[2-(4-Fluorophenyl)ethyl]amino}cyclobutan-1-ol](/img/structure/B1485629.png)
![1-{[(2,3-Dimethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485631.png)

![trans-2-[4-(Dimethylamino)piperidin-1-yl]cyclobutan-1-ol](/img/structure/B1485634.png)
![trans-2-{[(2-Aminophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485636.png)
![trans-2-[2-(2-Fluorophenyl)hydrazin-1-yl]cyclobutan-1-ol](/img/structure/B1485638.png)
